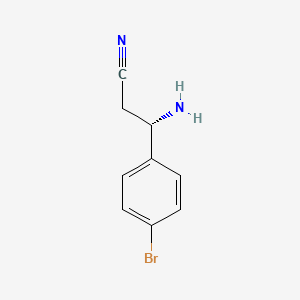
(S)-3-Amino-3-(4-bromophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(4-bromophenyl)propanenitrile is an organic compound that features a bromine-substituted phenyl ring attached to a nitrile group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-bromophenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-(4-bromophenyl)propanenitrile.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent extraction, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-bromophenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation and Reduction: The amino and nitrile groups can participate in oxidation and reduction reactions, respectively, to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(S)-3-Amino-3-(4-bromophenyl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of bromine-substituted phenyl compounds on biological systems.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propanenitrile involves its interaction with molecular targets in biological systems. The amino and nitrile groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The bromine atom may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another bromine-substituted phenyl compound with different functional groups.
4-Bromophenyl 4-Bromobenzoate: A compound with two bromine-substituted phenyl rings connected by an ester linkage.
Uniqueness
(S)-3-Amino-3-(4-bromophenyl)propanenitrile is unique due to the presence of both an amino group and a nitrile group on the same carbon atom, which allows for a wide range of chemical modifications and applications. Its specific structure and reactivity make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromophenyl)propanenitrile |
InChI |
InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9H,5,12H2/t9-/m0/s1 |
InChI Key |
USZBSIPPVCXNKC-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC#N)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















